1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea
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Overview
Description
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is a chemical compound with a unique structure that includes a pyrimidine ring substituted with methoxyurea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid with methoxyamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1H-pyrimidin-5-yl carbamimidothioate: Similar structure but with a carbamimidothioate group instead of methoxyurea.
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-phenylbutanamide: Contains a phenylbutanamide group.
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(4-methoxyphenoxy)acetamide: Contains a methoxyphenoxyacetamide group.
Uniqueness
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyurea group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
33026-76-5 |
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Molecular Formula |
C6H8N4O4 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea |
InChI |
InChI=1S/C6H8N4O4/c1-14-10-6(13)8-3-2-7-5(12)9-4(3)11/h2H,1H3,(H2,8,10,13)(H2,7,9,11,12) |
InChI Key |
IAGHQXRJRYAUHX-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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